molecular formula C34H30O8 B12067377 4H-1-Benzopyran-4-one,5,6,7,8-tetrahydro-5,6,7-trihydroxy-8-[[4-oxo-2-(2-phenylethyl)-4H-1-benzopyran-6-yl]oxy]-2-(2-phenylethyl)-, (5S,6R,7R,8S)

4H-1-Benzopyran-4-one,5,6,7,8-tetrahydro-5,6,7-trihydroxy-8-[[4-oxo-2-(2-phenylethyl)-4H-1-benzopyran-6-yl]oxy]-2-(2-phenylethyl)-, (5S,6R,7R,8S)

Cat. No.: B12067377
M. Wt: 566.6 g/mol
InChI Key: JFANYIGTUNUOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Industrial Production: Industrial-scale production methods are scarce due to its intricate structure and limited applications.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The products formed depend on the reaction type and conditions.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.

      Biology: It may exhibit antioxidant properties, affecting cellular processes.

      Medicine: Investigations explore its potential as an anti-inflammatory or anticancer agent.

      Industry: Limited industrial applications due to its complexity.

  • Mechanism of Action

      Targets: It likely interacts with enzymes, receptors, or cellular pathways due to its structural features.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its unique structure sets it apart from other flavonoids.

      Similar Compounds: While I don’t have a specific list, other flavonoids share similar features.

    Properties

    Molecular Formula

    C34H30O8

    Molecular Weight

    566.6 g/mol

    IUPAC Name

    2-(2-phenylethyl)-6-[[5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one

    InChI

    InChI=1S/C34H30O8/c35-26-18-23(13-11-20-7-3-1-4-8-20)40-28-16-15-22(17-25(26)28)42-34-32(39)31(38)30(37)29-27(36)19-24(41-33(29)34)14-12-21-9-5-2-6-10-21/h1-10,15-19,30-32,34,37-39H,11-14H2

    InChI Key

    JFANYIGTUNUOBD-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C5=C4OC(=CC5=O)CCC6=CC=CC=C6)O)O)O

    Origin of Product

    United States

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